REACTION_CXSMILES
|
CC[O:3][C:4](=[O:11])[C@@H:5]([CH2:7][C:8](O)=[O:9])[NH2:6].Cl.[NH2:13][OH:14].C(N(CC)CC)C>CO>[CH2:7]([C:8]([NH:13][OH:14])=[O:9])[CH:5]([NH2:6])[C:4]([OH:3])=[O:11] |f:1.2|
|
Name
|
D-aspartic acid β-ethyl ester
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
CCOC([C@H](N)CC(=O)O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
0.4 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred until complete dissolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is collected on a filter
|
Type
|
CUSTOM
|
Details
|
This crude product is recrystallized by dissolution in water
|
Type
|
ADDITION
|
Details
|
diluted in absolute ethanol
|
Type
|
WAIT
|
Details
|
This solution is kept at +4° C. for 12 hr
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered
|
Type
|
WASH
|
Details
|
washed with absolute ethanol
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(C(=O)O)N)C(=O)NO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |